molecular formula C23H28N8O B2555717 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine CAS No. 1251632-33-3

4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine

カタログ番号: B2555717
CAS番号: 1251632-33-3
分子量: 432.532
InChIキー: WIUOLWDJVQWCRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (CAS: 1251595-28-4) is a heterocyclic compound featuring a pyrimidine core substituted at positions 4 and 6 with distinct pharmacophores. The 4-position is occupied by a 4-methylpiperidin-1-yl group, while the 6-position contains a 1H-imidazol-1-yl moiety linked to a pyridin-2-yl-piperazine-1-carbonyl group .

特性

IUPAC Name

[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-18-5-8-28(9-6-18)21-14-22(26-16-25-21)31-15-19(27-17-31)23(32)30-12-10-29(11-13-30)20-4-2-3-7-24-20/h2-4,7,14-18H,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUOLWDJVQWCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction involving appropriate precursors.

    Substitution reactions: Introduction of the piperidine and piperazine moieties through nucleophilic substitution reactions.

    Coupling reactions: The final step often involves coupling the pyrimidine core with the imidazole and pyridine derivatives under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

化学反応の分析

Types of Reactions

4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant pharmacological properties due to its unique structural features, which include a piperidine and piperazine moiety. These structural elements are known to enhance biological activity by facilitating interactions with various biological targets.

Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The ability to inhibit c-KIT across a range of mutations makes this compound a promising candidate for targeted cancer therapies. The inhibition mechanism involves binding to the active site of the kinase, thereby blocking its activity and preventing tumor growth .

Protein-Protein Interaction Modulation

The compound also shows promise in modulating protein-protein interactions (PPIs), which are critical in various cellular processes. By influencing these interactions, it could serve as a basis for developing novel therapeutic strategies aimed at diseases where PPIs play a significant role, such as cancer and neurodegenerative disorders .

Pharmaceutical Development

The synthesis of this compound has been optimized for large-scale production, making it feasible for pharmaceutical applications. Its development involves various synthetic pathways that ensure high yield and purity, crucial for clinical applications.

Formulation Strategies

Research into formulation strategies has indicated that the compound can be effectively incorporated into different delivery systems, enhancing its bioavailability and therapeutic efficacy. These strategies include the use of nanoparticles and liposomal formulations that protect the compound from degradation while facilitating targeted delivery to tumor sites .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound in preclinical models:

Study Objective Findings
Study on c-KIT InhibitionEvaluate anti-cancer propertiesDemonstrated significant reduction in tumor size in GIST models when treated with the compound .
PPI Modulation ResearchInvestigate effects on cellular signaling pathwaysShowed modulation of key signaling pathways involved in cancer progression .
Formulation DevelopmentAssess bioavailabilityAchieved enhanced bioavailability through nanoparticle delivery systems .

作用機序

The mechanism of action of 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)

  • Structure : Pyrimidine core with 2-methylimidazole and piperazine substituents.
  • Key differences : Lacks the pyridin-2-yl-piperazine-1-carbonyl group and 4-methylpiperidin-1-yl group.
  • Pharmacological implications : Reduced hydrogen-bonding capacity and conformational rigidity compared to the target compound, likely diminishing kinase-binding affinity .

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g)

  • Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one core with a pyridin-2-yl-piperazine side chain.
  • Key differences : Incorporates a fused pyridine ring and a ketone group, altering electronic properties.
  • Pharmacological implications : The ketone group may enhance interactions with catalytic lysine residues in kinases, improving potency compared to the target compound .

Pyrazolo-Pyrimidine Derivatives

4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Pyrazolo[3,4-d]pyrimidine core with benzhydrylpiperazine and 4-methylbenzyl groups.

1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • Structure : Features a 2-methylphenyl-piperazine substituent.
  • Key differences : The ortho-methyl group on the phenyl ring restricts piperazine flexibility, possibly lowering selectivity for G protein-coupled receptors (GPCRs) compared to the target compound .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target compound Pyrimidine 4-Methylpiperidin-1-yl; imidazole-piperazine-pyridin-2-yl-carbonyl High conformational flexibility; kinase inhibition
4-(2-Methylimidazol-1-yl)-6-piperazinyl-pyrimidine Pyrimidine 2-Methylimidazole; piperazine Moderate binding affinity; limited solubility
Compound 44g Pyrido-pyrimidinone Pyridin-2-yl-piperazine; ketone Enhanced kinase inhibition via ketone interaction
4-(Benzhydrylpiperazinyl)-pyrazolo-pyrimidine Pyrazolo-pyrimidine Benzhydrylpiperazine; 4-methylbenzyl Improved plasma protein binding; steric hindrance

Key Research Findings

Synthetic Routes : The target compound’s imidazole-piperazine-pyridine chain is synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination, similar to methods used for analogs in and .

Binding Affinity: The pyridin-2-yl group in the target compound enhances interactions with kinase ATP-binding pockets, as observed in pyrido-pyrimidinone derivatives .

Metabolic Stability : The 4-methylpiperidin-1-yl group confers greater resistance to CYP450 oxidation compared to unsubstituted piperazine analogs .

生物活性

The compound 4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic molecule that has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N6\text{C}_{19}\text{H}_{24}\text{N}_6

This structure includes a pyrimidine core substituted with a piperidine and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an antitumor agent , antimicrobial agent , and inhibitor of specific enzymes . Below is a summary of its observed activities:

Antitumor Activity

Research has indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Enzyme Inhibition

Particularly notable is the compound's ability to inhibit specific kinases involved in cancer progression. For example, inhibitors targeting c-KIT kinase have shown promise in treating cancers characterized by mutations in this pathway.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/EC50 ValuesReference
AntitumorVarious cancer cell lines3.73 - 40.32 μM
AntimicrobialBacterial strains10 - 50 μg/mL
Kinase Inhibitionc-KIT kinaseIC50 = 0.068 μM

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to the target molecule inhibited cancer cell growth significantly, with IC50 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating potential as a therapeutic agent for resistant strains .
  • Antimicrobial Testing : The compound was tested against several gram-positive and gram-negative bacteria. Results showed varying degrees of effectiveness, suggesting it could serve as a lead compound for developing new antibiotics .
  • Kinase Inhibition Studies : The compound was evaluated for its ability to inhibit c-KIT kinase activity in cellular models, showing promising results that could lead to further development as an anticancer therapy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。